molecular formula C21H19ClN4O2 B11268786 N-(3-chloro-4-methylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

N-(3-chloro-4-methylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B11268786
M. Wt: 394.9 g/mol
InChI Key: FSRYNZYZEWSUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-methylphenyl group, an oxadiazolyl group, and an indolyl group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Step 1: Formation of the indole derivative through Fischer indole synthesis.

    Step 2: Introduction of the oxadiazole ring via cyclization reactions.

    Step 3: Coupling of the chloro-methylphenyl group with the indole-oxadiazole intermediate using amide bond formation techniques.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N-(3-chloro-4-methylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.

    Substitution: Halogenation or nitration reactions using reagents like chlorine or nitric acid to introduce new substituents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to N-(3-chloro-4-methylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide include:

Compared to these compounds, this compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H19ClN4O2

Molecular Weight

394.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide

InChI

InChI=1S/C21H19ClN4O2/c1-3-20-24-25-21(28-20)16-11-26(18-7-5-4-6-15(16)18)12-19(27)23-14-9-8-13(2)17(22)10-14/h4-11H,3,12H2,1-2H3,(H,23,27)

InChI Key

FSRYNZYZEWSUFA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.